Benzene,1-nitro-4-[2-(phenylsulfonyl)ethyl]-
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Overview
Description
Benzene,1-nitro-4-[2-(phenylsulfonyl)ethyl]-: is an organic compound with the molecular formula C14H13NO4S and a molecular weight of 291.328 g/mol . This compound is characterized by a benzene ring substituted with a nitro group and a phenylsulfonyl ethyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene,1-nitro-4-[2-(phenylsulfonyl)ethyl]- typically involves electrophilic aromatic substitution reactions. One common method is the nitration of benzene derivatives followed by sulfonylation. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for nitration, and sulfonyl chlorides for sulfonylation .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as nitrobenzene and phenylsulfonyl chloride. These intermediates are then reacted under controlled conditions to yield the final product .
Chemical Reactions Analysis
Types of Reactions: Benzene,1-nitro-4-[2-(phenylsulfonyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro or sulfonyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sulfonyl chlorides, nitric acid, sulfuric acid.
Major Products Formed:
Amino derivatives: from reduction reactions.
Substituted benzene derivatives: from electrophilic aromatic substitution.
Scientific Research Applications
Chemistry: Benzene,1-nitro-4-[2-(phenylsulfonyl)ethyl]- is used as a building block in organic synthesis. It is involved in the preparation of various complex molecules and intermediates .
Biology and Medicine: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of pharmaceuticals and biologically active molecules .
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other chemical products .
Mechanism of Action
The mechanism of action of Benzene,1-nitro-4-[2-(phenylsulfonyl)ethyl]- involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro and sulfonyl groups influence the reactivity of the benzene ring, making it susceptible to nucleophilic attack. This compound can form intermediates that participate in various chemical pathways .
Comparison with Similar Compounds
- Phenyl p-tolyl sulfone
- Phenyl sulfonylacetophenone
- 1-nitro-2-(phenylsulfonyl)benzene
Uniqueness: Benzene,1-nitro-4-[2-(phenylsulfonyl)ethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both nitro and sulfonyl groups makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C14H13NO4S |
---|---|
Molecular Weight |
291.32 g/mol |
IUPAC Name |
1-[2-(benzenesulfonyl)ethyl]-4-nitrobenzene |
InChI |
InChI=1S/C14H13NO4S/c16-15(17)13-8-6-12(7-9-13)10-11-20(18,19)14-4-2-1-3-5-14/h1-9H,10-11H2 |
InChI Key |
IWDSVXYRANNGEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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